

Introduction: The Strategic Value of Solvent-Free Calcium Borohydride

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Compound of Interest

Compound Name: Calcium boranuide

Cat. No.: B1233779

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Calcium borohydride (

) has emerged as a critical material in two distinct high-impact fields: hydrogen storage (energy) and chemoselective reduction (drug development). Its theoretical hydrogen capacity (11.6 wt%) surpasses established standards like

, making it a prime candidate for solid-state energy systems. In organic synthesis, the

cation provides superior Lewis acidity compared to sodium or lithium analogues, offering unique stereochemical control and selectivity in reducing carbonyls and esters.

However, the utility of

is historically compromised by its affinity for solvents. Wet chemical synthesis typically yields stable solvates (e.g.,

) that are difficult to desolvate without inducing decomposition. Solvent-free mechanochemistry (ball milling) solves this bottleneck. It allows for the direct synthesis of the pure

- or

-phase material and enables "dry" organic reductions that minimize waste and alter reaction kinetics.

This guide provides advanced protocols for the solvent-free mechanochemical synthesis of , its characterization for hydrogen storage, and its application in solid-state organic reductions.

Protocol 1: Mechanochemical Synthesis (Metathesis)

Objective: Synthesize halide-free or halide-mixed

without forming stable solvent adducts.

Principle: The most efficient laboratory-scale solvent-free route is the metathesis reaction between calcium chloride and sodium borohydride driven by high-energy ball milling.

Note: The byproduct

remains in the matrix. While it acts as "dead mass" reducing the gravimetric hydrogen density, it also serves as a heat sink, preventing thermal runaway during milling.

Materials & Equipment

- Reagents: Anhydrous (99.99%, beads/powder), (98%+).
- Mill: Planetary Ball Mill (e.g., Fritsch Pulverisette 7) or High-Energy Shaker Mill (SPEX 8000).
- Vials/Balls: Stainless steel or Tungsten Carbide (WC). WC is preferred for higher impact energy.
- Environment: Argon-filled Glovebox (ppm).

Step-by-Step Procedure

- Pre-Treatment: Dry

under vacuum at 200°C for 4 hours to remove trace moisture.

- Loading (Glovebox):

- Weigh

and

in a 1:2 molar ratio.

- Load into the milling vial.

- Ball-to-Powder Ratio (BPR): 40:1 (Critical for complete conversion).

- Example: 1g powder mixture requires 40g of balls (e.g., 10 x 10mm balls).

- Milling Parameters:

- Speed: 400–600 rpm (Planetary) or Standard (SPEX).

- Duration: 2–10 hours.

- Cycling: 15 mins ON / 5 mins OFF (To prevent overheating and decomposition).

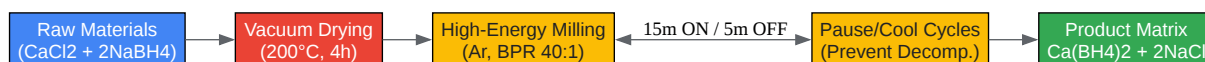
- Recovery:

- Open vial in glovebox. The product is a fine white powder.

- Note: If pure

is required (without NaCl), solvent extraction with dry pyridine is possible, but this re-introduces solvent issues. For H₂ storage and solid-state reduction, the mixture is often used "as-is".

Workflow Visualization



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Figure 1: Mechanochemical synthesis workflow for Calcium Borohydride.

Protocol 2: Hydrogen Storage Characterization

Objective: Quantify the hydrogen release profile of the synthesized material.

Mechanism:

decomposes in a complex multistep process, often involving intermediate species like
or

.

Experimental Setup

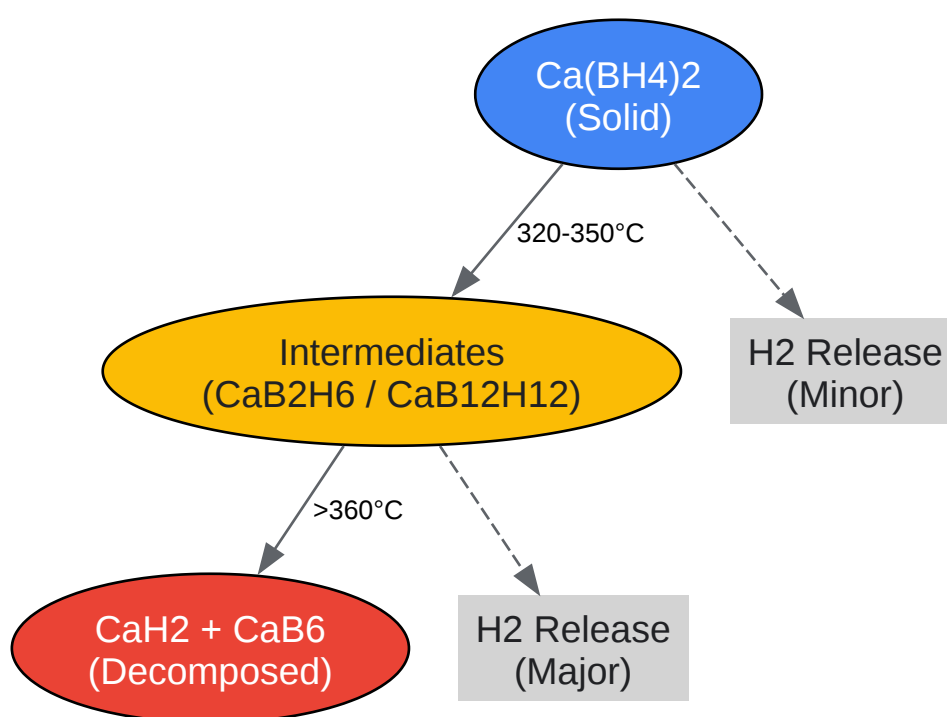
- Instrument: TGA/DSC (Thermogravimetric Analysis / Differential Scanning Calorimetry) coupled with Mass Spectrometry (MS).
- Crucible: Alumina () or Copper (avoid Platinum as it may catalyze reaction or alloy with B).

Dehydrogenation Protocol

- Loading: Load 5–10 mg of as-milled powder into the crucible inside the glovebox. Seal in a transfer vessel.
- Purge: Rapidly transfer to TGA; purge with high-purity Argon (50 mL/min) for 30 mins.
- Ramp: Heat from 30°C to 600°C at 5°C/min.
- Data Analysis:

- Event 1 (~320–360°C): Phase transition (to intermediates) and minor H₂ release.
- Event 2 (~360–500°C): Major decomposition to CaH₂ and amorphous Boron/Borides.
- Mass Loss: Theoretical max is 11.6% (pure). For the NaCl mixture, expect ~6–7% depending on conversion.

Decomposition Pathway



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Figure 2: Thermal decomposition pathway of Calcium Borohydride.

Application Note: Solid-State Organic Reductions

Audience: Drug Development & Medicinal Chemists. Context: While

is the standard,

offers enhanced chemoselectivity. In solvent-free conditions, the reaction is driven by mechanical energy, often altering selectivity (e.g., 1,2-reduction vs 1,4-reduction) and allowing for easier workup of acid-sensitive products.

Protocol: Mechanochemical Reduction of a Ketone

Example Substrate: Benzophenone (Solid)

Diphenylmethanol.

- Mixture Preparation:
 - Substrate: 1.0 mmol Benzophenone.
 - Reductant: 0.5 mmol
(Synthesized via Protocol 1).
 - Note: Use stoichiometric equivalent (4 hydrides per Ca unit), but slight excess (1.2 equiv hydrides) is common.
- Milling:
 - Load into a small volume jar (e.g., 10 mL).
 - Add 2 stainless steel balls (5 mm).
 - Mill at 30 Hz (shaker mill) for 15–30 minutes.
 - Observation: The mixture may become a paste or sticky solid as the reaction proceeds (formation of alkoxy-calcium species).
- Workup:
 - Remove the solid mass.^[1]
 - Quench cautiously with dilute HCl (1M) or saturated solution.

- Extract with Ethyl Acetate.[2]
- Dry and concentrate.
- Advantages:
 - Solvent-Free: No need for dry THF or Methanol during the reaction.
 - Lewis Acid Activation: The

activates the carbonyl oxygen, potentially accelerating reduction of sterically hindered ketones compared to

Summary of Data

Parameter	Wet Synthesis ()	Solvent-Free Synthesis (Mechanochemistry)
Product Form		(+ NaCl byproduct)
Purity (Active H ₂)	High (after difficult drying)	Medium (diluted by salt matrix)
Desolvation Temp	~160°C (risk of decomp.)	N/A (Already solvent-free)
Decomp. Onset	~320°C	~320–350°C
Primary Use	Organic Soln. Reagent	Hydrogen Storage / Solid-State Reagent

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